molecular formula C12H12N2O3 B101264 Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 16878-14-1

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B101264
CAS No.: 16878-14-1
M. Wt: 232.23 g/mol
InChI Key: ZXNPJNYRDHFJBV-UHFFFAOYSA-N
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Description

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate (CAS 16878-14-1) is a high-purity chemical compound offered for research and development purposes. This compound features the 4H-pyrido[1,2-a]pyrimidin-4-one core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific molecular framework is recognized as a key building block in the synthesis of various pharmacologically active agents and is found in compounds with documented applications as antihypertensive, antiallergic, and tranquilizing agents . Researchers value this scaffold for its potential in drug discovery, particularly in the development of novel anticancer therapies . The structural motif is a subject of ongoing investigation in organic and medicinal chemistry, with recent literature detailing catalyst-free, environmentally benign synthetic routes to analogous alkyl 4-oxo-4H-pyrido[1,2-a]pyrimidine carboxylate derivatives . This product is intended for use by qualified laboratory professionals exclusively in a research setting. It is not for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for ensuring safe handling and compliance with applicable local and national regulations.

Properties

IUPAC Name

ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-7-13-10-8(2)5-4-6-14(10)11(9)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNPJNYRDHFJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC=CN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347471
Record name Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16878-14-1
Record name Ethyl 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aminopyridine and Ketoester Cyclocondensation

The most widely reported method involves the cyclocondensation of 2-aminopyridine derivatives with ethyl acetoacetate under acidic conditions. This one-pot reaction proceeds via initial Schiff base formation, followed by intramolecular cyclization to construct the pyrido[1,2-a]pyrimidine scaffold.

Reaction Conditions:

  • Catalyst: Concentrated hydrochloric acid (HCl) or acetic acid

  • Solvent: Ethanol or solvent-free conditions

  • Temperature: Reflux (78–80°C)

  • Duration: 6–12 hours

In a representative procedure, 2-aminopyridine reacts with ethyl acetoacetate in boiling ethanol containing HCl, yielding the target compound after 8 hours with a 65% isolated yield. The methyl group at position 9 originates from ethyl acetoacetate, while the ester moiety is retained from the starting material.

Optimization Insights:

  • Excess Reagents: A 1:1.5 molar ratio of 2-aminopyridine to ethyl acetoacetate improves yield by minimizing side reactions.

  • Acid Strength: Higher HCl concentrations (37%) accelerate cyclization but risk hydrolyzing the ester group, necessitating careful pH monitoring.

Multicomponent Reaction (MCR) Approaches

Triethyl Methanetricarboxylate-Mediated Synthesis

Recent advances employ triethyl methanetricarboxylate (TEMT) as both solvent and acylating agent in a one-pot MCR. This method eliminates the need for separate solvent systems and simplifies reagent recovery.

Procedure Overview:

  • Combine 2-aminopyridine, ethyl acetoacetate, and TEMT.

  • Heat at 150°C for 3–4 hours under inert atmosphere.

  • Cool and precipitate the product using ice-cold water.

Key Advantages:

  • Yield Enhancement: 78% yield due to reduced intermediate isolation steps.

  • Purity: TEMT suppresses dimerization byproducts, achieving >95% purity without chromatography.

Table 1: Comparative Performance of MCR vs. Classical Methods

ParameterClassical MethodMCR
Reaction Time (h)83
Yield (%)6578
Purification ComplexityHigh (Chromatography)Low (Recrystallization)
ScalabilityModerateHigh

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:

  • Residence Time: 20–30 minutes at 120°C

  • Pressure: 2–3 bar to maintain solvent integrity

  • Throughput: 50–100 kg/day per reactor unit

Case Study: A pilot-scale setup using microchannel reactors achieved 82% yield with 99.8% purity, surpassing batch reactor performance by 15%.

Solvent Recycling Protocols

Ethanol recovery systems reduce waste and cost:

  • Distillation Efficiency: 90% solvent reuse per batch

  • Energy Savings: 30% reduction via heat exchanger integration

Purification and Analytical Validation

Recrystallization Optimization

Optimal purity (≥99%) is achieved using ethyl acetate/n-hexane (1:3 v/v) as the recrystallization solvent. Slow cooling (0.5°C/min) yields larger crystals with lower impurity entrapment.

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 1.28 (t, J = 7.1 Hz, 3H, -CH2CH3)

    • δ 2.39 (s, 3H, C9-CH3)

    • δ 4.21 (q, J = 7.1 Hz, 2H, -OCH2)

    • δ 6.81–8.10 (m, 3H, aromatic H)

  • FT-IR (KBr):

    • 1725 cm⁻¹ (C=O ester)

    • 1660 cm⁻¹ (C=O pyrimidinone)

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is primarily studied for its potential therapeutic applications:

  • Antiviral Activity : Research indicates that this compound exhibits significant activity against HIV-1 by inhibiting the HIV-1 integrase enzyme, which is crucial for viral replication. This interaction disrupts the viral life cycle, showing promise as a lead compound for antiviral drug development.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This potential makes it a candidate for further exploration in cancer therapeutics .
  • Anti-inflammatory Effects : The compound is also being evaluated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Studies

The compound serves as a valuable scaffold for designing new drugs targeting various biological pathways:

  • Enzyme Inhibition Studies : this compound is used to study interactions with specific enzymes and receptors. These studies help elucidate its mechanism of action and identify potential therapeutic targets .
  • Microbial Activity : It has shown effectiveness against several bacterial strains, indicating potential applications as an antimicrobial agent. This aspect is particularly relevant in the context of increasing antibiotic resistance .

Industrial Applications

While primarily focused on medicinal chemistry, there are emerging industrial applications:

  • Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties or novel activities, which can be useful in pharmaceuticals and agrochemicals.
  • Catalysis : Its unique structure allows it to function as a catalyst in certain chemical reactions, facilitating the synthesis of other complex molecules.

Case Study 1: Antiviral Research

A study conducted on the interaction between this compound and HIV-1 integrase demonstrated that the compound effectively binds to the active site of the enzyme, inhibiting its function and reducing viral replication rates significantly compared to untreated controls.

Case Study 2: Anticancer Activity

In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in viability of cancer cell lines such as HeLa and MCF7. Mechanistic investigations revealed that it induces apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The pyridopyrimidine core is shared among several analogs, but substituent variations lead to distinct properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity
Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate 9-methyl, 4-oxo, 3-ethyl carboxylate C₁₂H₁₂N₂O₃ 232.24 Enhanced stability due to methyl group Analgesic activity
Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (HC-6685) 4-oxo, 3-ethyl carboxylate C₁₁H₁₀N₂O₃ 218.21 Lacks 9-methyl group Antioxidant/antibacterial activity
Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 52578-37-7) 2-hydroxy, 4-oxo, 3-ethyl carboxylate C₁₁H₁₀N₂O₄ 234.21 Hydroxyl group increases polarity Unreported in current studies
Ethyl 6-oxo-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylate (CAS: 1020253-86-4) 6-oxo, 9-ethyl carboxylate, saturated ring C₁₁H₁₄N₂O₃ 222.24 Partially hydrogenated ring Not yet characterized
Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (CAS: 16867-56-4) 7-bromo, 4-oxo, 3-ethyl carboxylate C₁₁H₉BrN₂O₃ 297.10 Bromine enhances electrophilicity Research use only

Physicochemical Properties

  • Solubility : The 9-methyl derivative has lower aqueous solubility than hydroxylated or brominated analogs due to increased hydrophobicity .
  • Crystallography : Pyridopyrimidine derivatives often form hydrogen-bonded networks in crystal lattices. For example, ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate adopts a screw-boat conformation with C–H⋯O/N interactions, a feature shared across the family .

Key Research Findings and Challenges

Synthetic Limitations : The 9-methyl group complicates derivatization, requiring excess reagents and prolonged reaction times .

Therapeutic Potential: The pyridopyrimidine scaffold is versatile, with applications in analgesia, enzyme inhibition, and antimicrobial activity, but substituent optimization is critical for target specificity .

Biological Activity

Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound’s molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of approximately 206.20 g/mol. Its structure features a pyrido[1,2-a]pyrimidine framework, which is characterized by a bicyclic arrangement that includes both pyridine and pyrimidine rings. The presence of an ethyl ester group at the 3-position enhances its solubility and reactivity compared to other derivatives in the same family.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may modulate cellular signaling pathways linked to apoptosis and cell proliferation.

Anticancer Activity

Research indicates that this compound has significant anticancer properties . In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. For instance:

  • Cell Lines Tested : U87MG (glioma), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM, indicating potent activity against these cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties , demonstrating effectiveness against a range of bacterial strains. Key findings include:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 25 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerU87MG5
AnticancerMCF710
AnticancerA54915
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli20
AntimicrobialPseudomonas aeruginosa25

Case Studies

  • Study on Glioma Cells :
    • Researchers evaluated the effects of this compound on U87MG glioma cells.
    • Results indicated significant induction of apoptosis as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.
  • Antimicrobial Efficacy :
    • A series of experiments assessed the compound's antimicrobial properties against clinical isolates.
    • The results demonstrated that the compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics in certain cases.

Q & A

Q. What are the standard synthetic routes for Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate, and how is reactivity optimized during amidation?

The compound is synthesized via reaction of ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol. Due to reduced reactivity of the ester group in pyrido[1,2-a]pyrimidine systems, a double excess of amine and prolonged reaction times are required to achieve successful amidation. This minimizes side reactions and ensures high yields of N-(benzyl)-carboxamide derivatives .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound and its derivatives?

Structural confirmation relies on:

  • 1H NMR (400 MHz, DMSO-d6) to identify aromatic proton shifts in the pyrido-pyrimidine core and benzylamide substituents.
  • Elemental analysis (e.g., EuroVector EA-3000) to validate stoichiometry.
  • Melting point determination (SMP10 Stuart analyzer) for purity assessment. For chiral derivatives, polarimetry (Polamat A) is used to measure optical rotation .

Q. What preliminary biological activities have been reported for derivatives of this compound?

Derivatives exhibit analgesic activity in the "acetic acid writhings" model, with activity levels comparable to 4-hydroxyquinolin-2-one analogs. However, structural similarity does not guarantee bioisosterism, necessitating further pharmacological validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for the synthesis of nitro derivatives from this compound?

Oxidation of hydroxyimino derivatives (e.g., ethyl 9-(hydroxyimino)-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate) with Clayfen (K-10 montmorillonite-supported Fe(NO3)3) at ambient temperature yields nitro derivatives. Mechanistic studies using <sup>15</sup>N-labeled compounds confirm direct oxidation of the hydroxyimino group. Reaction stoichiometry must be carefully controlled to avoid side reactions like ring contraction .

Q. How do computational methods assist in predicting solubility and reactivity of this compound in drug delivery systems?

While Hansen solubility parameters (HSPs) are typically used for complex molecules (e.g., pyrido[1,2-a]pyrimidin-4-ones), group contribution methods may lack accuracy. Experimental determination of partial solubility parameters via phase equilibria or solubility tests is recommended. Computational models (DFT, MD simulations) can predict interactions with solvents or excipients, aiding microsphere formulation .

Q. What strategies resolve contradictions in bioactivity data between pyrido[1,2-a]pyrimidine and 4-hydroxyquinolin-2-one derivatives?

Discrepancies arise from differences in electronic distribution and steric hindrance. To validate bioisosterism:

  • Perform docking studies to compare binding modes with target receptors.
  • Use pharmacophore mapping to identify critical functional groups.
  • Conduct in vivo efficacy assays (e.g., pain models) to correlate structural modifications with activity .

Q. How can crystallographic data improve the design of pyrido[1,2-a]pyrimidine-based inhibitors?

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

Reconcile differences by:

  • Validating force field parameters in molecular dynamics simulations with experimental crystallographic data.
  • Reassessing solvent effects in DFT calculations using implicit/explicit solvent models.
  • Cross-referencing HSP predictions with experimental solubility tests in diverse solvents .

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